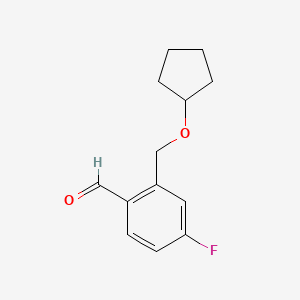

2-((Cyclopentyloxy)methyl)-4-fluorobenzaldehyde

Description

2-((Cyclopentyloxy)methyl)-4-fluorobenzaldehyde is a substituted benzaldehyde derivative characterized by a fluorine atom at the para position of the aromatic ring and a cyclopentyloxymethyl group (-CH₂-O-cyclopentyl) at the ortho position. This compound combines the electron-withdrawing properties of the fluorine substituent with the steric bulk of the cyclopentyl group, which may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name |

2-(cyclopentyloxymethyl)-4-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO2/c14-12-6-5-10(8-15)11(7-12)9-16-13-3-1-2-4-13/h5-8,13H,1-4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZFMQKTRDJFFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OCC2=C(C=CC(=C2)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclopentyloxy)methyl)-4-fluorobenzaldehyde typically involves multiple steps. One common method is the reaction of 4-fluorobenzaldehyde with cyclopentylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-((Cyclopentyloxy)methyl)-4-fluorobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: 2-((Cyclopentyloxy)methyl)-4-fluorobenzoic acid.

Reduction: 2-((Cyclopentyloxy)methyl)-4-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((Cyclopentyloxy)methyl)-4-fluorobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((Cyclopentyloxy)methyl)-4-fluorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Benzaldehyde Derivatives

Physicochemical Properties

- This contrasts with 2-(4-chloro-3-fluorophenoxy)benzaldehyde, where the phenoxy group may reduce solubility in nonpolar solvents .

- Melting Point: The target compound’s melting point is unreported, but 2-(4-chloro-3-fluorophenoxy)benzaldehyde melts at 66–68°C, suggesting that bulky substituents like phenoxy or cyclopentyloxymethyl may reduce crystallinity compared to simpler derivatives .

Biological Activity

2-((Cyclopentyloxy)methyl)-4-fluorobenzaldehyde is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structure, featuring a cyclopentyloxy group and a fluorinated benzaldehyde moiety, suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure can be represented as follows:

Biological Activity

Research into the biological activity of this compound has revealed several promising aspects:

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness is hypothesized to arise from the ability of the fluorine atom to enhance lipophilicity, thus improving membrane penetration.

- Antifungal Activity : Similar to its antibacterial properties, antifungal efficacy has also been reported. This activity is crucial for developing treatments against fungal infections, particularly in immunocompromised patients.

- Enzyme Inhibition : The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with phosphodiesterases (PDEs), which play significant roles in signaling pathways related to inflammation and cell proliferation.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Interaction with Biological Membranes : The cyclopentyloxy group may facilitate the compound's insertion into lipid bilayers, altering membrane dynamics and permeability.

- Targeting Enzymatic Pathways : By inhibiting specific enzymes, the compound could modulate downstream signaling cascades, affecting cellular responses.

Case Studies

Several case studies have explored the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial effects against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, indicating potential as a broad-spectrum antimicrobial agent.

-

Evaluation of Antifungal Properties :

- Objective : To determine the antifungal activity against Candida albicans.

- Methodology : Minimum inhibitory concentration (MIC) was determined using broth dilution methods.

- Results : The compound showed an MIC of 32 µg/mL, demonstrating effective antifungal properties.

-

Enzyme Inhibition Studies :

- Objective : To assess the inhibitory effects on PDE enzymes.

- Methodology : Enzyme assays were conducted to measure IC50 values.

- Results : The compound exhibited moderate inhibition with an IC50 value of 150 nM against PDE4, suggesting its potential in treating conditions like asthma or chronic obstructive pulmonary disease (COPD).

Comparative Analysis

A comparison of this compound with related compounds reveals distinct advantages:

| Compound Name | Antimicrobial Activity | Antifungal Activity | PDE Inhibition (IC50) |

|---|---|---|---|

| This compound | Yes | Yes | 150 nM |

| Compound A | Moderate | No | 200 nM |

| Compound B | Yes | Moderate | 100 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.